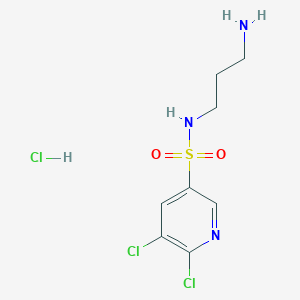

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride

Description

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride: is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a sulfonamide group The compound also contains an aminopropyl side chain, which is protonated to form the hydrochloride salt

Properties

IUPAC Name |

N-(3-aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3O2S.ClH/c9-7-4-6(5-12-8(7)10)16(14,15)13-3-1-2-11;/h4-5,13H,1-3,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRYIVINRBYKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired substitutions, such as the chlorine atoms at positions 5 and 6.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.

Attachment of the Aminopropyl Side Chain: The aminopropyl group is attached via nucleophilic substitution, often using a suitable amine precursor.

Formation of the Hydrochloride Salt: The final step involves protonation of the amine group to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, potentially altering the functional groups.

Reduction: Reduction reactions can modify the sulfonamide group or other substituents.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

One of the prominent applications of this compound is its role as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These isoforms are often overexpressed in various cancers, making them significant targets for therapeutic intervention.

- Mechanism of Action : The compound exhibits excellent inhibitory activity against CA IX and CA XII, which are implicated in tumor progression and pH regulation within the tumor microenvironment. The binding affinity is attributed to its ability to target the P1 hydrophobic site of these enzymes, leading to reduced cell viability in hypoxic conditions typical of many tumors .

- Case Study : A study synthesized a series of pyridinium derivatives from 3-aminobenzenesulfonamide, including N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide; hydrochloride. These derivatives demonstrated nanomolar to sub-nanomolar inhibition against CA IX and CA XII, indicating their potential as anticancer agents .

Antimicrobial Properties

Research has also explored the antimicrobial properties of sulfonamide compounds, including N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide; hydrochloride.

- Antimicrobial Activity : Although the compound itself has not shown remarkable antimicrobial activity in preliminary studies, its derivatives have been evaluated for their effectiveness against various bacterial strains. For instance, compounds derived from sulfonamides were assessed using the agar dilution method against both Gram-positive and Gram-negative bacteria .

- Data Table : Below is a summary of the antimicrobial activity observed in related studies:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Staphylococcus aureus | >100 μM |

| 5b | Escherichia coli | >100 μM |

| 5c | Pseudomonas aeruginosa | >100 μM |

Antioxidant Activity

In addition to its antimicrobial properties, some studies have highlighted the antioxidant potential of sulfonamide derivatives.

- Evaluation Methods : The antioxidant activity was assessed using two methods: DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. Certain derivatives exhibited significant antioxidant activity, suggesting potential health benefits beyond their antimicrobial effects .

Pharmacological Insights

The pharmacological profile of N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide; hydrochloride suggests it may be beneficial in treating conditions associated with carbonic anhydrase dysregulation.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds or ionic interactions with biological molecules, while the sulfonamide group may inhibit enzyme activity by mimicking the natural substrate. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(3-Aminopropyl)triethoxysilane: Used in surface functionalization and biosensing applications.

3-Aminopropyltriethoxysilane: Commonly used in silanization processes.

Uniqueness

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and aminopropyl groups allows for versatile interactions with various targets, making it valuable in diverse research and industrial applications.

Biological Activity

N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C8H11Cl2N3O2S·HCl

- Molecular Weight : 318.97 g/mol

- CAS Number : 1465357-26-9

- InChIKey : WBRYIVINRBYKPK-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds with a pyridine nucleus exhibit significant antimicrobial and antiviral activities. The presence of sulfonamide and amino groups enhances these effects. N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride has been shown to possess:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria. In studies, derivatives of pyridine compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Exhibits antifungal properties against species such as Candida albicans, with MIC values reported at 12.5 μg/mL .

The biological activity of N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride can be attributed to its ability to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the synthesis of folate in bacteria, thereby disrupting nucleic acid synthesis.

Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride. The compound showed promising results against both S. aureus and E. coli, with an MIC of 50 μg/mL. The study highlighted the importance of structural modifications in enhancing antimicrobial properties .

Study 2: Mechanistic Insights

In another investigation, the compound was subjected to metabolic studies to understand its bioactivation pathways. The results indicated that the compound undergoes biotransformation in vivo, leading to active metabolites that also exhibit antimicrobial activity. This suggests that the pharmacological effects may be enhanced through metabolic activation .

Data Table: Biological Activity Summary

| Property | Result |

|---|---|

| Antibacterial Activity | MIC against S. aureus: 50 μg/mL |

| MIC against E. coli: 50 μg/mL | |

| Antifungal Activity | MIC against C. albicans: 12.5 μg/mL |

| Mechanism | Inhibits folate synthesis |

Q & A

Q. What are the recommended synthetic routes for N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting 5,6-dichloropyridine-3-sulfonyl chloride with 3-aminopropylamine in anhydrous dichloromethane under nitrogen, followed by HCl neutralization. Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures removal of unreacted precursors. RAFT polymerization techniques, used for structurally similar amines like N-(3-aminopropyl)methacrylamide (APMA), may also be adapted for polymer-conjugated derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Purity thresholds >98% are typical for biomedical applications .

- NMR : Confirm structural integrity via ¹H/¹³C NMR in DMSO-d₆ or D₂O. Key signals include the aromatic protons of dichloropyridine (δ 7.8–8.5 ppm) and the aminopropyl chain (δ 1.6–3.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H]⁺ ~364.1 Da).

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : Store at –20°C in airtight, light-protected containers. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) should monitor hydrolytic decomposition, particularly at the sulfonamide bond. Use stabilizers like MEHQ (≤1,000 ppm) if dissolved in aqueous buffers, as seen in related amine-functionalized monomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles.

- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (e.g., MTT).

- Impurity Profiling : Use LC-MS to identify and quantify degradation products (e.g., dechlorinated derivatives or hydrolyzed sulfonamides) .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects .

Q. What strategies optimize polymerization or conjugation of this compound for drug delivery systems?

- Methodological Answer : For covalent conjugation:

- RAFT Polymerization : Adapt protocols from APMA-based polymers using unprotected CTAs (e.g., 2-cyano-2-propyl benzodithioate) in aqueous buffers at 70°C. Monitor monomer conversion via ¹H NMR .

- Hydrogel Fabrication : Functionalize PEG-DA with the compound via EDC/NHS chemistry at pH 5.0, followed by dialysis and lyophilization. Rheological testing ensures mechanical stability .

Q. How to analyze degradation pathways and impurity formation under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Analyze via LC-MS to identify major degradation products (e.g., cleavage of the sulfonamide group) .

- Accelerated Stability Testing : Use Q-TOF-MS to characterize impurities and validate stability-indicating HPLC methods .

Key Considerations

- Contradictions in Evidence : While RAFT polymerization is validated for APMA , its applicability to the target compound requires optimization due to steric hindrance from the dichloropyridine moiety.

- Advanced Applications : The compound’s dichloropyridine group may confer unique reactivity in metal-catalyzed cross-coupling reactions, a potential area for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.